5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine
CAS No.: 1513-74-2
Cat. No.: VC0073625
Molecular Formula: C5H4F3N5O2
Molecular Weight: 223.115
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1513-74-2 |
|---|---|
| Molecular Formula | C5H4F3N5O2 |
| Molecular Weight | 223.115 |
| IUPAC Name | 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C5H4F3N5O2/c6-5(7,8)4-11-2(9)1(13(14)15)3(10)12-4/h(H4,9,10,11,12) |
| Standard InChI Key | ZQOKVPMMZCLXPQ-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(N=C1N)C(F)(F)F)N)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Composition and Identifiers
5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is characterized by its molecular formula C5H4F3N5O2 and a molecular weight of 223.115 g/mol. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1513-74-2, providing a unique identifier for this specific chemical entity . In the PubChem database, it is identified by the CID 33695442, offering researchers a standardized reference point for accessing comprehensive information about this compound . The IUPAC name, 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine, describes its exact chemical structure according to international nomenclature standards, ensuring precise identification across different scientific platforms and publications .
The compound can be represented through various chemical notations that provide essential structural information. Its InChI (International Chemical Identifier) is InChI=1S/C5H4F3N5O2/c6-5(7,8)4-11-2(9)1(13(14)15)3(10)12-4/h(H4,9,10,11,12), while its InChIKey is ZQOKVPMMZCLXPQ-UHFFFAOYSA-N . The compound can also be described using SMILES notation as C1(=C(N=C(N=C1N)C(F)(F)F)N)N+[O-], which provides a linear text representation of its chemical structure . These identifiers are crucial for database searches, chemical inventory management, and cross-referencing in scientific literature.
| Identifier | Value |
|---|---|
| Chemical Name | 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine |
| CAS Number | 1513-74-2 |
| PubChem CID | 33695442 |
| Molecular Formula | C5H4F3N5O2 |
| Molecular Weight | 223.115 g/mol |
| InChIKey | ZQOKVPMMZCLXPQ-UHFFFAOYSA-N |
Structural Characteristics
The presence of amino groups (NH2) at both the 4 and 6 positions introduces basic sites within the molecule, which can participate in hydrogen bonding and serve as points for potential derivatization in synthetic chemistry applications. The strategic placement of these functional groups around the pyrimidine core contributes to the compound's unique chemical behavior and biological activity potential. The combination of these functional groups creates a molecule with distinct electronic properties and potential reactivity patterns that may be exploited in various applications.
Synthesis and Production
Synthetic Methodologies
The synthesis of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine typically follows a strategic approach based on the nitration of 2-(trifluoromethyl)pyrimidine-4,6-diamine. This process commonly employs a carefully controlled reaction using a mixture of concentrated nitric acid and sulfuric acid under specific temperature conditions. The precise control of reaction parameters is essential to prevent undesired over-nitration or decomposition of the starting material. The nitration reaction introduces the nitro group at the 5-position of the pyrimidine ring, creating the target compound with the desired substitution pattern.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine is largely determined by its functional groups and their electronic effects on the pyrimidine ring. The nitro group at the 5-position is strongly electron-withdrawing, creating an electron-deficient center that can influence reactions at adjacent positions. This electronic effect can activate the pyrimidine ring toward nucleophilic substitution reactions, particularly at positions ortho and para to the nitro group. The amino groups at positions 4 and 6 introduce nucleophilic sites within the molecule, which can participate in various reactions including acylation, alkylation, and condensation with electrophiles.
Comparison with Related Compounds
Structural Analogs
Understanding the relationship between 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine and its structural analogs provides valuable insights into structure-property relationships and potential applications. Several related compounds with similar structural features have been identified and characterized in the scientific literature. For instance, 5-nitro-2-(trifluoromethyl)pyridin-4-amine (CAS: 438564-36-4) represents a related compound with a pyridine core instead of a pyrimidine core, and it contains only one amino group at the 4-position . This compound has a molecular formula of C6H4F3N3O2 and a molecular weight of 207.11 g/mol, creating a distinct chemical entity with potentially different properties and applications.
Another related compound is 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine (CAS: 715-46-8), which features chlorine atoms at positions 4 and 6 instead of amino groups . This compound has a molecular formula of C5Cl2F3N3O2 and a molecular weight of 261.97 g/mol. The replacement of amino groups with chlorine atoms significantly alters the compound's reactivity profile, potentially making it more suitable as a synthetic intermediate rather than a final product in certain applications. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, providing opportunities for further derivatization and structural elaboration.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine | C5H4F3N5O2 | 223.115 | 1513-74-2 |
| 5-nitro-2-(trifluoromethyl)pyridin-4-amine | C6H4F3N3O2 | 207.11 | 438564-36-4 |
| 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine | C5Cl2F3N3O2 | 261.97 | 715-46-8 |
| 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diol | C5H2F3N3O4 | 225.082 | 652-62-0 |
Functional Group Variations
5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diol (CAS: 652-62-0) represents another interesting structural variation, where hydroxyl groups replace the amino functionalities at positions 4 and 6 . This compound has a molecular formula of C5H2F3N3O4 and a molecular weight of 225.082 g/mol. The substitution of amino groups with hydroxyl groups introduces different hydrogen bonding patterns and altered acid-base properties, potentially affecting the compound's solubility, reactivity, and biological interactions. Hydroxyl groups typically exhibit different chemical behaviors compared to amino groups, including distinct reactivity in esterification, etherification, and oxidation reactions.
These structural variations demonstrate the flexibility of the 5-nitro-2-(trifluoromethyl)pyrimidine scaffold and highlight the potential for systematic modification to create libraries of related compounds with diverse properties and applications. By comparing the properties and behaviors of these structural analogs, researchers can gain valuable insights into structure-activity relationships and identify optimal structural features for specific applications in medicinal chemistry, agrochemicals, or materials science. Furthermore, understanding these relationships can guide the rational design of new derivatives with enhanced properties and improved performance characteristics.
Research Findings and Applications
Current Research Status
Current research involving 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diamine encompasses various scientific domains, reflecting the compound's versatility and potential applications. While specific research findings directly related to this compound were limited in the provided information, the structural features of this molecule suggest its relevance in several active research areas. The compound's structural similarity to known bioactive pyrimidine derivatives indicates potential exploration in medicinal chemistry research, particularly in the development of enzyme inhibitors, receptor modulators, or antimicrobial agents.
Research on compounds with similar structural motifs has shown promise in areas such as kinase inhibition, which plays a crucial role in signaling pathways relevant to various diseases including cancer and inflammatory disorders. The trifluoromethyl group, a common feature in many pharmaceutical compounds, often contributes to enhanced binding affinity and metabolic stability, making it a valuable structural element in drug discovery research. Additionally, the presence of amino groups in the molecule provides opportunities for further derivatization and exploration of structure-activity relationships, potentially expanding the scope of research applications for this compound and its analogs.
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